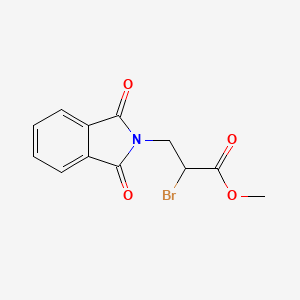

methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Description

Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate (CAS: 95196-95-5) is a brominated ester derivative featuring a 1,3-dioxo-isoindoline moiety. This compound is characterized by its reactive bromine substituent and the electron-withdrawing isoindole dione group, which influence its chemical reactivity and stability. Key safety data highlight its flammability (H225), acute toxicity (H302: harmful if swallowed), and environmental hazards (H412: harmful to aquatic life with long-lasting effects) .

Properties

IUPAC Name |

methyl 2-bromo-3-(1,3-dioxoisoindol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIHQCPYXNQAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the bromination of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, forming methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate.

Oxidation Reactions: Oxidation can occur at the propanoate ester group, leading to the formation of carboxylic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is used in:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its bromine atom, which can participate in various chemical reactions. The dioxoisoindoline moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared below with analogs sharing ester, bromo, or isoindole dione moieties:

Table 1: Structural and Hazard Comparison

Reactivity and Stability

- Bromine Reactivity: The bromine atom in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to non-halogenated analogs like the ethyl indole propanoate .

- Isoindole Dione Influence: The electron-withdrawing isoindole dione group stabilizes the adjacent ester moiety, reducing hydrolysis rates compared to simpler esters (e.g., ethyl propanoate derivatives) .

Research Findings and Data Gaps

- Toxicity Studies: Limited data exist for long-term health effects (e.g., H372 organ damage) of the target compound compared to its analogs .

Biological Activity

Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate, with the CAS number 95196-95-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications based on available research findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 312.12 g/mol. The presence of a bromine atom and a dioxoisoindole moiety suggests potential reactivity and biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 312.12 g/mol |

| CAS Number | 95196-95-5 |

| Purity | ≥95% |

Anticancer Activity

Recent studies have indicated that compounds containing isoindole structures exhibit anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cells (MCF-7) and demonstrated significant cytotoxic effects at micromolar concentrations.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Research indicates that the compound may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis.

Toxicity Profile

While exploring its therapeutic potential, it is crucial to consider the toxicity associated with this compound. Toxicological assessments indicate that the compound is harmful if swallowed or inhaled and can cause skin irritation. The GHS classification identifies it as an acute toxicant (Category 4) and a skin irritant (Category 2) .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest moderate lipophilicity which may influence its bioavailability and distribution in vivo.

Study 1: In Vitro Cytotoxicity

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 30 µM depending on the cell type. The study concluded that this compound could serve as a lead for further development in anticancer therapy.

Study 2: Mechanistic Insights

In another research effort focusing on its mechanism of action, researchers utilized flow cytometry to analyze apoptosis in treated cancer cells. The results indicated a significant increase in early apoptotic cells after treatment with this compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.